

Structural Activity Relationship of IHVR-19029 and Related N-alkyldeoxynojirimycins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	IHVR-19029	
Cat. No.:	B608066	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural activity relationships (SAR) of the promising antiviral compound **IHVR-19029** and other N-alkyldeoxynojirimycin (DNJ) derivatives. N-alkyldeoxynojirimycins are a class of iminosugars that have demonstrated broadspectrum antiviral activity against a range of enveloped viruses. Their primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α -glucosidases I and II, crucial enzymes in the processing of N-linked glycans on viral envelope glycoproteins. This inhibition leads to misfolded glycoproteins, subsequently impairing virion assembly and reducing infectivity.

IHVR-19029 has emerged as a lead N-alkyl-DNJ analog, showing significant in vivo efficacy against highly pathogenic viruses such as Ebola and Marburg.[1] However, its development has been met with challenges, including low oral bioavailability and gastrointestinal side effects, prompting the exploration of prodrug strategies to enhance its therapeutic potential.[1][2] This guide synthesizes experimental data to offer a clear comparison of **IHVR-19029** and related compounds, aiding in the ongoing research and development of this important class of antiviral agents.

Quantitative Comparison of Antiviral Activity



The antiviral potency and cytotoxicity of N-alkyldeoxynojirimycin derivatives are critical parameters in assessing their therapeutic potential. The following tables summarize the 50% effective concentration (EC_{50}), 50% cytotoxic concentration (CC_{50}), and the selectivity index (SI = CC_{50}/EC_{50}) of various N-alkyl-DNJ compounds against different viruses. A lower EC_{50} indicates higher antiviral activity, while a higher SI value suggests a more favorable safety profile.

Table 1: Antiviral Activity of N-Alkyldeoxynojirimycin Derivatives against Dengue Virus (DENV)

Compound	N-Alkyl Chain Modificatio n	EC50 (μM)	CC50 (µМ)	Selectivity Index (SI)	Cell Line
IHVR-19029	Lead N-alkyl analog	Data not specified in searches	Data not specified in searches	Data not specified in searches	HEK293
CM-10-18 (7)	Oxygenated N-alkyl chain	6.5	>500	>77	ВНК
2h	Modified N- alkyl chain	0.3 - 0.5	>500	>1000	ВНК
21	Modified N- alkyl chain	0.3 - 0.5	>500	>1000	ВНК
3 j	Modified N- alkyl chain	0.3 - 0.5	>500	>1000	ВНК
31	Modified N- alkyl chain	0.3 - 0.5	>500	>1000	ВНК
3v	Modified N- alkyl chain	0.3 - 0.5	>500	>1000	ВНК
4b	Modified N- alkyl chain	0.3 - 0.5	>500	>1000	ВНК
4c	Modified N- alkyl chain	0.3 - 0.5	>500	>1000	ВНК



Data for compounds 2h, 2l, 3j, 3l, 3v, 4b, and 4c sourced from a study on the design and synthesis of N-alkylated DNJ derivatives for the treatment of Dengue Virus infection.[3][4]

Table 2: Antiviral Activity of N-Alkyldeoxynojirimycin Derivatives against Bovine Viral Diarrhea Virus (BVDV)

Compound	N-Alkyl Chain Modificatio n	EC50 (μM)	СС50 (µМ)	Selectivity Index (SI)	Cell Line
N-butyl-DNJ (NB-DNJ)	Butyl	>100	>1000	>10	MDBK
N-nonyl-DNJ (NN-DNJ)	Nonyl	0.8	30	37.5	MDBK
Compound with terminal tertiary benzamide	Modified N- alkyl chain	Submicromol ar	Low cytotoxicity	Not specified	Not specified
Compound with sulfonamide moiety	Modified N- alkyl chain	Submicromol ar	Low cytotoxicity	Not specified	Not specified
Compound with urea moiety	Modified N- alkyl chain	Submicromol ar	Low cytotoxicity	Not specified	Not specified
Compound with oxazolidinone moiety	Modified N- alkyl chain	Submicromol ar	Low cytotoxicity	Not specified	Not specified

Data for compounds with terminal tertiary benzamide, sulfonamide, urea, and oxazolidinone moieties sourced from a study on N-alkyldeoxynojirimycin derivatives with improved metabolic stability.[5]



Mechanism of Action: Inhibition of ER α -Glucosidases

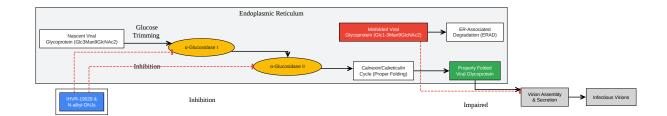
The primary antiviral mechanism of N-alkyldeoxynojirimycins is the competitive inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are responsible for the sequential trimming of the three terminal glucose residues from the N-linked glycan precursor (Glc₃Man₉GlcNAc₂) on nascent viral glycoproteins. This trimming is a critical step in the calnexin/calreticulin cycle, a quality control system that ensures proper protein folding.

By inhibiting these glucosidases, N-alkyl-DNJ derivatives lead to the accumulation of viral glycoproteins with persistent glucose residues. This results in misfolded proteins that are often retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway. The consequences for the viral life cycle are severe and include:

- Impaired Virion Assembly: The incorporation of misfolded glycoproteins into new viral particles is disrupted.
- Reduced Virion Secretion: The release of new virions from the host cell is diminished.
- Decreased Infectivity: Viral particles that are released may have a reduced ability to infect new host cells due to malformed envelope proteins.

The following diagram illustrates this key signaling pathway.





Click to download full resolution via product page

Caption: Mechanism of antiviral action of IHVR-19029 and related N-alkyldeoxynojirimycins.

Experimental Protocols

The evaluation of the antiviral activity of N-alkyldeoxynojirimycin derivatives typically involves cell-based assays. The following are generalized protocols for common assays used in the cited literature.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

- Cell Seeding: Seed a suitable cell line (e.g., BHK-21 for DENV, MDBK for BVDV) in 96-well plates and incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the N-alkyl-DNJ derivatives in cell culture medium. Add the compound dilutions to the cells.
- Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).



- Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay.
- CC₅₀ Determination: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Virus Yield Reduction Assay (for DENV)

This assay measures the reduction in the production of infectious virus particles.

- Cell Seeding: Seed BHK-21 cells in 24-well plates.
- Infection: Infect the cells with DENV at a specific multiplicity of infection (MOI).
- Compound Treatment: After a virus adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compounds.
- Incubation: Incubate the plates for 48-72 hours.
- Virus Titration: Collect the cell culture supernatant and determine the virus titer by plaque assay on a susceptible cell line (e.g., Vero cells).
- EC₅₀ Determination: The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the virus yield by 50%.

Plaque Reduction Assay (for BVDV)

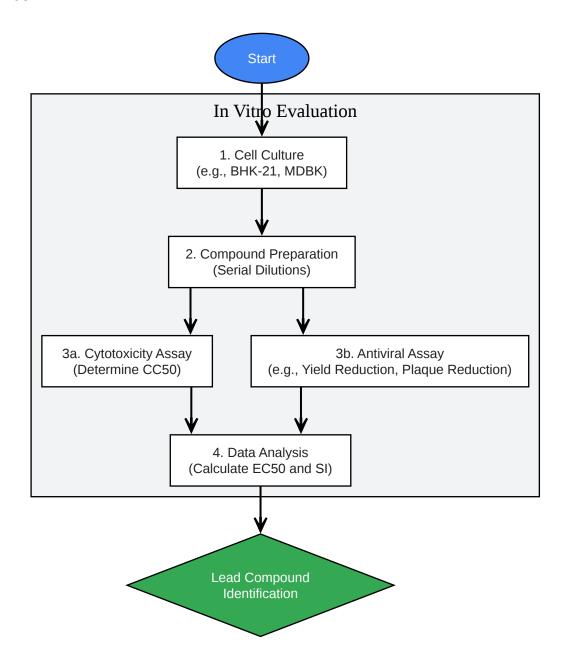
This assay quantifies the inhibition of virus-induced plaque formation.

- Cell Seeding: Grow a monolayer of MDBK cells in 6-well plates.
- Infection: Infect the cell monolayer with a known amount of BVDV.
- Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of the N-alkyl-DNJ derivatives.
- Incubation: Incubate the plates for 3-5 days to allow for the formation of visible plaques.



- Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- EC₅₀ Determination: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

The following workflow diagram illustrates a typical experimental process for evaluating antiviral compounds.



Click to download full resolution via product page



Caption: General experimental workflow for the in vitro evaluation of antiviral compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester Prodrugs of IHVR-19029 with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of N-alkyldeoxynojirimycin derivatives with improved metabolic stability as inhibitors of BVDV and Tacaribe virus PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Activity Relationship of IHVR-19029 and Related N-alkyldeoxynojirimycins: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608066#structural-activity-relationship-of-ihvr-19029-and-related-n-alkyldeoxynojirimycins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com